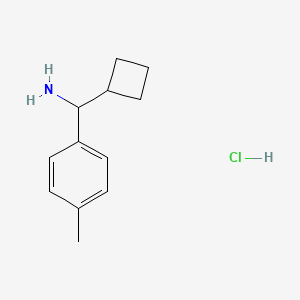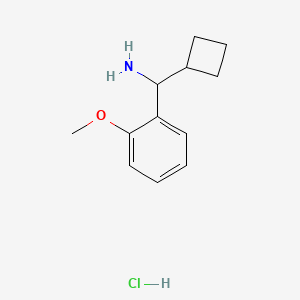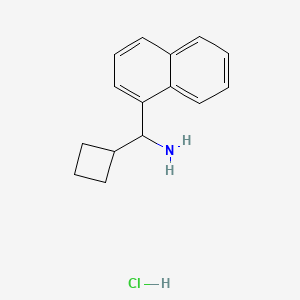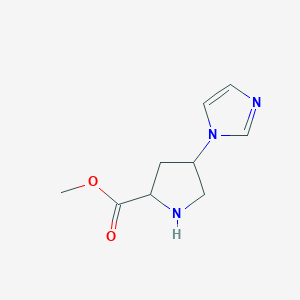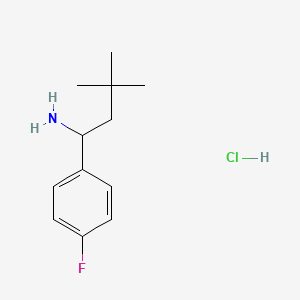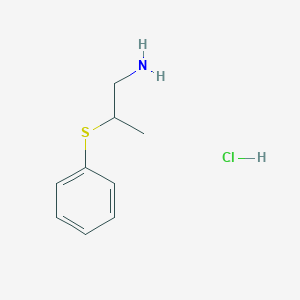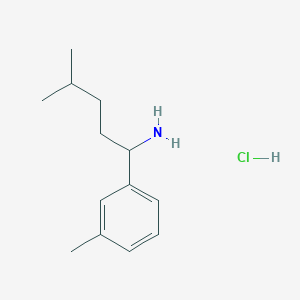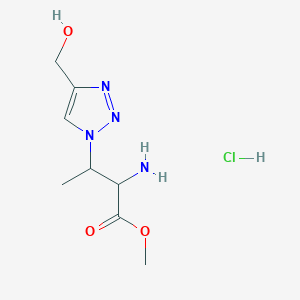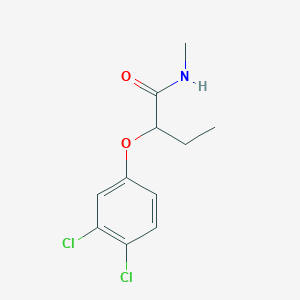
2-(3,4-二氯苯氧基)-N-甲基丁酰胺
描述
3,4-Dichlorophenol (3,4-DCP) is used in the synthesis of (Z)-5-arylmethylidene rhodanines as an anti-methicillin-resistant Staphylococcus aureus (MRSA) agent . It can also be used in the preparation of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide for the treatment of inflammatory pain .
Synthesis Analysis
In a typical experiment, equimolar quantities of 3,4-dichlorophenol and (2-chloro-ethyl)diethylammonium chloride were stirred in a two-phase medium of aqueous 2,5M-potassium hydroxide and toluene in the presence of tetrabutylammonium bromide .Molecular Structure Analysis
The molecular structure of 3,4-Dichlorophenol has a linear formula of Cl2C6H3OH .Chemical Reactions Analysis
Exogenous 2-(3,4-Dichlorophenoxy) triethylamine has been found to alleviate the soil drought effect on nitrogen metabolism in maize .Physical And Chemical Properties Analysis
3,4-Dichlorophenol has a boiling point of 253 °C (lit.) and a melting point of 65-67 °C (lit.) .科学研究应用
抗真菌和除草活性
2-(3,4-二氯苯氧基)-N-甲基丁酰胺,由于其与相关研究中研究的化合物的结构相似性,可能表现出潜在的抗真菌和除草活性。例如,对一种相关化合物N-(吡啶-2-甲基)-2-(4-氯苯基)-3-甲基丁酰胺的研究表明,其对各种病原体具有良好的抗真菌活性,暗示类似衍生物如2-(3,4-二氯苯氧基)-N-甲基丁酰胺可能在农业中控制真菌病害方面具有类似的应用(Xue Si, 2009)。此外,对具有类似化学结构的甲基2-[4-(2,4-二氯苯氧基)苯氧基]丙酸酯的研究显示出选择性除草活性,暗示了2-(3,4-二氯苯氧基)-N-甲基丁酰胺可能具有潜在的除草应用(M. Shimabukuro et al., 1978)。
光催化降解
在环境修复领域,2-(3,4-二氯苯氧基)化合物的衍生物已被研究其在UV光下在光催化剂存在下的降解。例如,对一种具有相关结构的除草剂二氯氧草酯的光催化矿化表明,2-(3,4-二氯苯氧基)-N-甲基丁酰胺在废水处理过程中可能被类似地降解,有助于去除有毒污染物(L. G. Gomathi Devi & G. Krishnamurthy, 2009)。
酶抑制用于除草
研究还探讨了相关化合物的酶抑制效应对选择性除草的影响。例如,对相关除草剂对燕麦和小麦等植物的生理影响的研究揭示了可能适用于2-(3,4-二氯苯氧基)-N-甲基丁酰胺用于开发有针对性的除草管理策略而不损害作物的机制(M. Shimabukuro et al., 1978)。
有机合成中的潜在应用
2-(3,4-二氯苯氧基)-N-甲基丁酰胺的结构特性也可能为生产具有药用或农业应用的新化合物的有机合成途径提供宝贵的见解。类似于对相关化合物的合成和晶体结构的研究,2-(3,4-二氯苯氧基)-N-甲基丁酰胺可能作为合成复杂有机分子的前体或中间体(Xue Si, 2009)。
安全和危害
生化分析
Biochemical Properties
2-(3,4-Dichlorophenoxy)-N-methylbutanamide plays a significant role in biochemical reactions, particularly in plant systems. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it has been shown to influence the activity of nitrate reductase and nitrite reductase, which are crucial enzymes in nitrogen metabolism. Additionally, 2-(3,4-Dichlorophenoxy)-N-methylbutanamide affects the expression of genes involved in ion uptake and transport, such as ZmSOS1, ZmHKT1, ZmNHX1, and ZmSKOR .
Cellular Effects
The effects of 2-(3,4-Dichlorophenoxy)-N-methylbutanamide on various types of cells and cellular processes are profound. In plant cells, it enhances photosynthetic capacity, improves water status, and maintains ion homeostasis under stress conditions. This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the expression of genes involved in stress responses and ion transport .
Molecular Mechanism
At the molecular level, 2-(3,4-Dichlorophenoxy)-N-methylbutanamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation or inhibition of enzymes involved in key metabolic pathways. For example, it enhances the activity of nitrate reductase and nitrite reductase, which are essential for nitrogen assimilation. Additionally, it modulates the expression of genes involved in ion transport, thereby maintaining ion homeostasis under stress conditions .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dichlorophenoxy)-N-methylbutanamide vary with different dosages in animal models. At low doses, it can enhance stress tolerance and improve metabolic functions. At high doses, it may exhibit toxic or adverse effects, such as disrupting ion homeostasis and causing oxidative stress. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
2-(3,4-Dichlorophenoxy)-N-methylbutanamide is involved in several metabolic pathways, particularly those related to nitrogen metabolism and ion transport. It interacts with enzymes such as nitrate reductase and nitrite reductase, influencing the levels of key metabolites. Additionally, it affects the expression of genes involved in ion uptake and transport, thereby modulating metabolic flux and maintaining ion homeostasis .
Transport and Distribution
Within cells and tissues, 2-(3,4-Dichlorophenoxy)-N-methylbutanamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy. The compound’s transport mechanisms are crucial for its role in modulating cellular processes and stress responses .
Subcellular Localization
The subcellular localization of 2-(3,4-Dichlorophenoxy)-N-methylbutanamide is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is critical for its interactions with enzymes and other biomolecules, enabling it to exert its effects on cellular processes and stress responses .
属性
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-3-10(11(15)14-2)16-7-4-5-8(12)9(13)6-7/h4-6,10H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZMYVACWFQQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


